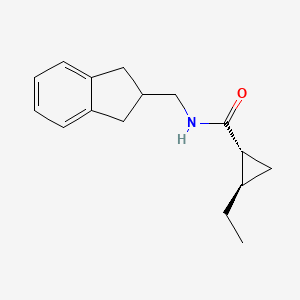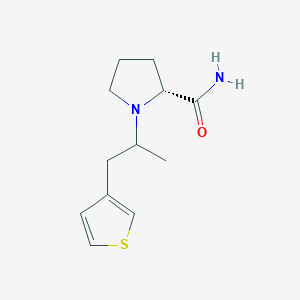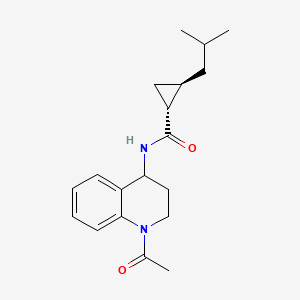![molecular formula C18H25NO2 B7336634 [(1R,2R)-2-ethylcyclopropyl]-[4-(4-methoxyphenyl)piperidin-1-yl]methanone](/img/structure/B7336634.png)
[(1R,2R)-2-ethylcyclopropyl]-[4-(4-methoxyphenyl)piperidin-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1R,2R)-2-ethylcyclopropyl]-[4-(4-methoxyphenyl)piperidin-1-yl]methanone, also known as JDTic, is a selective antagonist of the kappa opioid receptor (KOR). The KOR is a G protein-coupled receptor that is involved in the modulation of pain, stress, and addiction. JDTic has been shown to have potential therapeutic applications in the treatment of drug addiction, depression, and anxiety disorders.
Wirkmechanismus
[(1R,2R)-2-ethylcyclopropyl]-[4-(4-methoxyphenyl)piperidin-1-yl]methanone is a selective antagonist of the KOR, which is involved in the modulation of pain, stress, and addiction. The KOR is located in the central nervous system and is activated by endogenous opioids, such as dynorphin. Activation of the KOR has been implicated in the development of drug addiction, depression, and anxiety disorders. This compound blocks the binding of dynorphin to the KOR, thereby reducing the activity of the KOR and its downstream effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal models, this compound has been shown to reduce drug-seeking behavior, as well as the rewarding effects of drugs of abuse (Carroll et al., 2004; Jackson et al., 2010). This compound has also been shown to have antidepressant and anxiolytic effects, as well as analgesic effects (Bruchas et al., 2007; McLaughlin et al., 2006). This compound has been shown to have minimal effects on other opioid receptors, such as the mu and delta opioid receptors, which are involved in the modulation of pain and reward.
Vorteile Und Einschränkungen Für Laborexperimente
[(1R,2R)-2-ethylcyclopropyl]-[4-(4-methoxyphenyl)piperidin-1-yl]methanone has several advantages and limitations for lab experiments. One advantage is its selectivity for the KOR, which allows for the study of the specific effects of the KOR on behavior and physiology. This compound also has a long half-life, which allows for sustained blockade of the KOR. One limitation is its poor solubility in water, which can make it difficult to administer in some experimental paradigms. This compound also has a high molecular weight, which can limit its ability to cross the blood-brain barrier.
Zukünftige Richtungen
There are several future directions for the study of [(1R,2R)-2-ethylcyclopropyl]-[4-(4-methoxyphenyl)piperidin-1-yl]methanone. One direction is the development of more selective KOR antagonists, which may have fewer side effects than this compound. Another direction is the study of the effects of this compound on other physiological systems, such as the immune system and the cardiovascular system. Finally, the clinical efficacy of this compound in the treatment of addiction, depression, and anxiety disorders should be further evaluated in human trials.
Conclusion:
This compound, or this compound, is a selective antagonist of the KOR that has potential therapeutic applications in the treatment of drug addiction, depression, and anxiety disorders. This compound has been extensively studied for its effects on behavior and physiology, and clinical trials are currently underway to evaluate its safety and efficacy in humans. Further research is needed to fully understand the effects of this compound on the KOR and other physiological systems, as well as its potential as a therapeutic agent.
Synthesemethoden
[(1R,2R)-2-ethylcyclopropyl]-[4-(4-methoxyphenyl)piperidin-1-yl]methanone can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis method for this compound has been described in several research papers, including a study by Carroll et al. (2004). The synthesis involves the reaction of 2-ethylcyclopropylamine with 4-(4-methoxyphenyl)piperidin-4-ol, followed by the addition of methanesulfonyl chloride and subsequent deprotection to yield this compound.
Wissenschaftliche Forschungsanwendungen
[(1R,2R)-2-ethylcyclopropyl]-[4-(4-methoxyphenyl)piperidin-1-yl]methanone has been extensively studied for its potential therapeutic applications in the treatment of drug addiction, depression, and anxiety disorders. In preclinical studies, this compound has been shown to reduce drug-seeking behavior in animal models of addiction, including cocaine, heroin, and nicotine addiction (Carroll et al., 2004; Jackson et al., 2010). This compound has also been shown to have antidepressant and anxiolytic effects in animal models (Bruchas et al., 2007; McLaughlin et al., 2006). Clinical trials are currently underway to evaluate the safety and efficacy of this compound in humans.
Eigenschaften
IUPAC Name |
[(1R,2R)-2-ethylcyclopropyl]-[4-(4-methoxyphenyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2/c1-3-13-12-17(13)18(20)19-10-8-15(9-11-19)14-4-6-16(21-2)7-5-14/h4-7,13,15,17H,3,8-12H2,1-2H3/t13-,17-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGXQXTODIHVLMU-CXAGYDPISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC1C(=O)N2CCC(CC2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1C[C@H]1C(=O)N2CCC(CC2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(1R,2S)-2-[(4-methyl-2-phenylpyrimidine-5-carbonyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B7336557.png)

![(3S)-2-[2-[(2-methoxybenzoyl)amino]acetyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7336583.png)
![N-[[(2R)-oxolan-2-yl]methyl]-1-(pyridin-2-ylmethyl)piperidin-4-amine](/img/structure/B7336590.png)
![5,7-dimethyl-3-[[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]methyl]imidazo[1,2-a]pyrimidine](/img/structure/B7336594.png)
![N,N-dimethyl-1-[2-[[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]methyl]-1,3-thiazol-5-yl]methanamine](/img/structure/B7336600.png)
![5-methyl-2-[[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]methyl]-1,3-thiazole](/img/structure/B7336601.png)
![1-(2-methoxyethyl)-4-[[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]methyl]pyrazole](/img/structure/B7336602.png)

![N,N-diethyl-4-[(1R,2R)-2-(3-methoxyphenyl)cyclopropanecarbonyl]piperazine-1-carboxamide](/img/structure/B7336617.png)

![[(1R,2R)-2-(3-methoxyphenyl)cyclopropyl]-(8-oxa-5-azaspiro[3.5]nonan-5-yl)methanone](/img/structure/B7336651.png)

![(1R,2R)-N-[(1-benzylpyrrolidin-3-yl)methyl]-2-ethyl-N-methylcyclopropane-1-carboxamide](/img/structure/B7336667.png)
